5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 4th position, and an aldehyde group at the 2nd position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carboxylic acid.
Reduction: Formation of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-methanol.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzaldehyde
- 5-Bromo-4-(2-chlorophenyl)-1H-imidazole-2-carbaldehyde
- 5-Bromo-4-(2-methylphenyl)-1H-imidazole-2-carbaldehyde
Uniqueness
5-Bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C10H6BrFN2O |
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Molecular Weight |
269.07 g/mol |
IUPAC Name |
5-bromo-4-(2-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-3-1-2-4-7(6)12/h1-5H,(H,13,14) |
InChI Key |
AFVGAZIXHXSXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
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